2-Phenyl-3-((3-pyridinylmethyl)thio)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-3-{[(pyridin-3-yl)methyl]sulfanyl}quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-{[(pyridin-3-yl)methyl]sulfanyl}quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid and a suitable quinoxaline derivative.
Attachment of the Pyridin-3-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated quinoxaline derivative with a pyridin-3-ylmethylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline core or the pyridine ring, leading to partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenated quinoxaline derivatives and nucleophiles such as thiols or amines are used under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Quinoxalines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
2-phenyl-3-{[(pyridin-3-yl)methyl]sulfanyl}quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-phenyl-3-{[(pyridin-3-yl)methyl]sulfanyl}quinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Quinolinyl-pyrazoles: Studied for their pharmacological significance and synthetic versatility.
Pyridin-3-yl-pyrimidin-2-yl derivatives: Evaluated for their biological activities and synthetic methods.
Uniqueness
2-phenyl-3-{[(pyridin-3-yl)methyl]sulfanyl}quinoxaline stands out due to its unique combination of a quinoxaline core with a pyridin-3-ylmethylsulfanyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H15N3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-phenyl-3-(pyridin-3-ylmethylsulfanyl)quinoxaline |
InChI |
InChI=1S/C20H15N3S/c1-2-8-16(9-3-1)19-20(24-14-15-7-6-12-21-13-15)23-18-11-5-4-10-17(18)22-19/h1-13H,14H2 |
InChI Key |
NREFZJKCZUVKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.